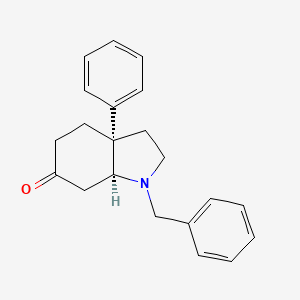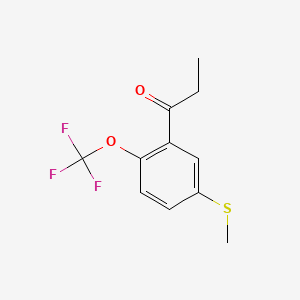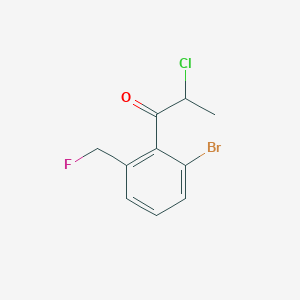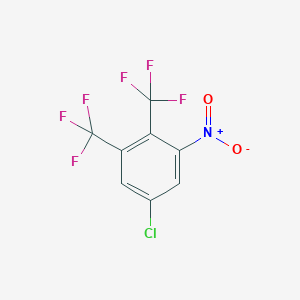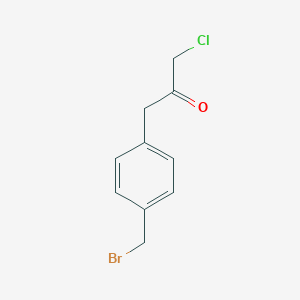
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by a phenyl ring substituted with a bromomethyl group and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylacetophenone followed by chlorination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature to ensure selective bromination at the methyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Products are often biaryl compounds.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological molecules, modifying their structure and function through covalent bonding .
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional functional groups.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group but is used primarily in boronic acid chemistry.
Uniqueness: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClO |
|---|---|
Poids moléculaire |
261.54 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |
Clé InChI |
VUUBLGHBBRHCQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



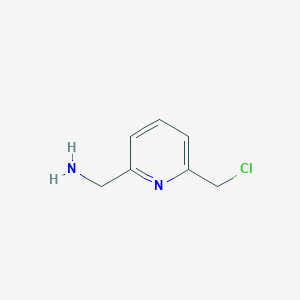

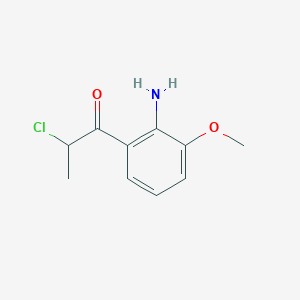
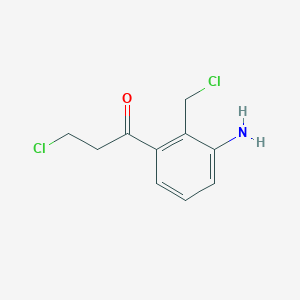
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

